molecular formula C15H15NO6 B12187546 N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

Cat. No.: B12187546
M. Wt: 305.28 g/mol
InChI Key: GGYVWOYJQAWFOH-UHFFFAOYSA-N
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Description

N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a synthetic coumarin derivative characterized by a 7-hydroxy-4-methylcoumarin core conjugated to glycine via a propanoyl linker. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects . The glycine moiety in this compound may enhance solubility and modulate interactions with biological targets, distinguishing it from simpler coumarins.

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetic acid

InChI

InChI=1S/C15H15NO6/c1-8-10-3-2-9(17)6-12(10)22-15(21)11(8)4-5-13(18)16-7-14(19)20/h2-3,6,17H,4-5,7H2,1H3,(H,16,18)(H,19,20)

InChI Key

GGYVWOYJQAWFOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves the condensation of 7-hydroxy-4-methylcoumarin with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of glycine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenone ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form an alcohol.

    Substitution: The hydrogen atoms in the chromenone ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.

    Reduction: Formation of 7-hydroxy-4-methylchromanol derivatives.

    Substitution: Formation of halogenated or alkylated chromenone derivatives.

Scientific Research Applications

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in oxidative stress and inflammation.

    Modulating Signaling Pathways: Affecting signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative damage to cells and tissues.

Biological Activity

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a derivative of the naturally occurring compound 7-hydroxy-4-methylcoumarin, known for its diverse biological activities. The modification of this compound enhances its therapeutic potential, particularly in areas such as oncology and anti-inflammatory treatments. This article explores the biological activity of this compound, summarizing research findings, case studies, and providing relevant data tables.

Chemical Structure and Properties

Molecular Formula : C16H17NO4
Molecular Weight : 287.31 g/mol
IUPAC Name : this compound
CAS Number : Not widely reported but can be derived from related compounds.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It has been shown to promote apoptosis in various cancer cell lines, enhancing its potential as an anticancer agent.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that derivatives of coumarin, including this compound, have notable anticancer effects. A study demonstrated that hybrid molecules containing coumarin exhibited potent antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells. The compound was found to induce apoptosis and significantly reduce tumor cell viability by 100% in treated mice compared to controls .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing various synthesized coumarin derivatives, it was observed that certain modifications led to enhanced anti-inflammatory effects, which were measured by the reduction in paw edema in animal models .

Case Studies

  • Ehrlich Ascites Carcinoma Study
    • Objective : Evaluate the antitumor effect of this compound.
    • Methodology : Mice bearing EAC were treated with the compound, followed by assessments of tumor cell viability and histopathological examinations.
    • Results : The treatment led to a significant decrease in tumor cell viability and showed no adverse effects on liver and kidney functions .
  • Anti-inflammatory Activity Assessment
    • Objective : Investigate the anti-inflammatory properties of synthesized coumarin derivatives.
    • Methodology : The diameter of paw edema was measured at various time intervals post-treatment.
    • Results : Compounds showed a significant reduction in inflammation compared to controls, indicating potential therapeutic applications for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor100% reduction in EAC cell viability
Anti-inflammatorySignificant reduction in paw edema
AntioxidantEnhanced total antioxidant capacity

Table 2: Comparison of Coumarin Derivatives

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-yloxy)-coumarinModerateHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine, we compare its structural and functional attributes with related coumarin and glycine-conjugated derivatives. Key compounds are summarized in Table 1, followed by detailed analysis.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reported Applications/Activities
This compound (Target) C₁₅H₁₅NO₆* ~307.29* 7-hydroxy-4-methylcoumarin, propanoyl-glycine Hypothesized: Enhanced solubility, antimicrobial activity
Neobavaisoflavone C₂₀H₁₈O₄ 322.4 Flavone core, prenyl group, hydroxylation Aβ42 structural modulation, neuroprotection
(E)-1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-hydroxyphenylprop-2-en-1-one C₂₀H₂₀O₄ 324.4 Prenylated dihydroxy phenyl, enone system Molecular docking, dynamic simulations
N-{3-[5-(4-Bromophenyl)-2-furyl]propanoyl}glycine C₁₅H₁₄BrNO₄ 352.18 Bromophenyl-furyl, propanoyl-glycine Structural analog for medicinal chemistry

Structural Differentiation

  • Core Scaffold :

    • The target compound features a coumarin core (2H-chromen-2-one) with 7-hydroxy and 4-methyl substitutions, critical for electronic and hydrogen-bonding properties . In contrast, neobavaisoflavone is a flavone (chromen-4-one), differing in carbonyl position and ring substitution.
    • The bromophenyl-furyl derivative replaces the coumarin with a furan ring, reducing aromatic conjugation and altering pharmacophore geometry.
  • Substituents: The propanoyl-glycine chain in the target compound introduces a flexible, polar linker absent in traditional coumarins. This contrasts with prenyl groups in neobavaisoflavone , which enhance lipophilicity and membrane interaction. The (E)-enone system in the dihydroxy-phenyl derivative enables Michael addition reactivity, a feature absent in the target compound.

Functional and Pharmacological Insights

  • Biological Target Interactions :

    • Neobavaisoflavone’s prenyl group facilitates interactions with hydrophobic enzyme pockets, as seen in its modulation of Aβ42 . The target compound’s glycine moiety may instead engage polar residues or transporters.
    • The bromophenyl-furyl analog demonstrates the versatility of glycine conjugates in structural diversification, though its bromine atom introduces steric and electronic effects distinct from the coumarin core.

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